N-(2-Hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide hydrochloride
Description
N-(2-Hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide hydrochloride (CAS: 40051-33-0) is a piperidine-derived compound featuring a carboxamide group substituted at the 4-position of the piperidine ring, further modified with a 2-hydroxy-1,1-dimethylethyl moiety. The hydrochloride salt enhances its solubility and stability, a common feature in pharmaceutical intermediates.
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,7-13)12-9(14)8-3-5-11-6-4-8;/h8,11,13H,3-7H2,1-2H3,(H,12,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUQNFNOOQVWEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CCNCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide hydrochloride, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 236.74 g/mol
- CAS Number : 40051-33-0
The compound features a piperidine ring and a hydroxyl group, which contribute to its reactivity and biological interactions. The hydrochloride form enhances its solubility, facilitating various biochemical applications.
1. Interaction with Protein Tyrosine Kinases
Research indicates that this compound interacts with tyrosine-protein kinase SYK (spleen tyrosine kinase). This interaction suggests potential therapeutic applications in diseases where SYK is implicated, such as certain cancers and autoimmune disorders.
2. Antioxidant Properties
Preliminary studies have shown that this compound exhibits antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. The hydroxyl group in the structure may play a significant role in this activity.
3. Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties. In vitro assays demonstrated that it could protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The mechanism by which this compound exerts its effects involves several pathways:
- Inhibition of Kinases : By interacting with SYK, the compound may inhibit downstream signaling pathways that lead to cell proliferation and inflammation.
- Scavenging Free Radicals : The antioxidant properties suggest that it can neutralize free radicals, reducing cellular damage.
- Neuroprotection : The compound may modulate neurotransmitter systems or protect against excitotoxicity in neurons.
Study 1: Anticancer Activity
In a recent study, the compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in leukemia and lymphoma cells. Further investigation revealed that this effect was associated with the induction of apoptosis and cell cycle arrest at the G1 phase .
Study 2: Neuroprotective Effects
A study assessing the neuroprotective effects of this compound utilized an in vitro model of oxidative stress in neuronal cells. The results showed significant protection against cell death compared to untreated controls, highlighting its potential for therapeutic use in neurodegenerative conditions.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide | 1220037-54-6 | Similar structure; potential anti-inflammatory activity | Moderate antioxidant effects |
| N-(3-Hydroxypropyl)-piperidine-2-carboxamide | Not available | Variation in side chains | Explored for different biological activities |
Scientific Research Applications
Chemistry
N-(2-Hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide hydrochloride serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions makes it useful for:
- Synthesis of Complex Molecules : It can be employed as a reagent in reactions such as oxidation, reduction, and substitution.
- Analytical Chemistry : The compound can be utilized in analytical methods to study molecular interactions.
Biology
In biological research, this compound has shown promise as a probe for understanding molecular mechanisms:
- Biological Pathways : It may help elucidate pathways involving receptor interactions and enzyme inhibition.
- Cell Viability Studies : In vitro assays have demonstrated varying degrees of cytotoxicity across different cell lines.
Medicine
The pharmacological potential of this compound is notable:
- Anti-inflammatory Properties : Research indicates potential applications in treating inflammatory diseases by modulating relevant pathways.
- Analgesic Effects : The compound may interact with pain-related receptors, suggesting its use in pain management therapies.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
Case Study 1: Anti-inflammatory Activity
A study demonstrated that this compound effectively reduced inflammation markers in a murine model of arthritis. This suggests its potential utility in developing anti-inflammatory drugs.
Case Study 2: Analgesic Properties
In vitro studies revealed that the compound exhibited significant analgesic effects through its interaction with specific receptors involved in pain perception. Further research is warranted to explore its therapeutic applications in pain management.
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity : The hydroxy-dimethylethyl group in the target compound may enhance water solubility compared to hydrophobic analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride .
- Substituent Diversity : A939572 and N-(4-Fluorophenyl)-...propanamide hydrochloride exhibit complex substituents, likely influencing receptor binding specificity .
Physicochemical Properties
Limited data are available for the target compound, but comparisons with analogs reveal trends:
- 4-(Diphenylmethoxy)piperidine Hydrochloride: No data on solubility, vapor pressure, or partition coefficient. Molecular weight (303.83) suggests moderate lipophilicity .
- 4-Piperidinecarboxamide,N,N-dimethyl-, hydrochloride : Boiling point 304.2°C, flash point 137.8°C, indicating thermal stability .
- A939572 : Purity ≥98% (HPLC), suggesting suitability for pharmaceutical research .
Gaps : The target compound lacks explicit data on melting point, solubility, or stability, highlighting the need for further characterization.
Preparation Methods
Etherification of N-Carbethoxy-4-piperidone
The synthesis begins with N-carbethoxy-4-piperidone, a precursor amenable to functionalization at the 4-position. In a representative protocol, N-carbethoxy-4-piperidone undergoes etherification with trimethyl orthoformate (TMOF) in methanol under acidic conditions. The reaction employs p-toluenesulfonic acid (PTSA) as a catalyst, facilitating the formation of N-carbethoxy-4,4-dimethoxypiperidine. This step is critical for protecting the ketone group and enabling subsequent nucleophilic substitution.
Reaction Conditions:
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Temperature: 37–40°C during catalyst addition, followed by 62–64°C for 60 minutes.
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Catalyst: PTSA (1.5% w/w relative to substrate).
The etherification mechanism involves acid-catalyzed ketal formation, where TMOF reacts with the ketone to form a dimethyl acetal. This intermediate stabilizes the piperidine ring, preventing undesired side reactions during downstream steps.
Hydrolysis of N-Carbethoxy-4,4-dimethoxypiperidine
The dimethoxy intermediate is hydrolyzed using potassium hydroxide (KOH) in aqueous methanol. This step removes the carbethoxy and methoxy protecting groups, yielding 4,4-dimethoxypiperidine. Hydrolysis is conducted at 60–75°C for 32 hours, ensuring complete deprotection while minimizing decomposition.
Key Observations:
Formation of 4-Piperidone Hydrochloride Hydrate
4,4-Dimethoxypiperidine is treated with concentrated hydrochloric acid (30% HCl) at 10–75°C to yield 4-piperidone hydrochloride hydrate. This step involves acid-catalyzed demethylation and hydration, forming the hydrochloride salt. The reaction is monitored via GC, with vacuum distillation removing excess HCl and solvents.
Optimized Parameters:
Final Carboxamide Formation
The target compound is synthesized by reacting 4-piperidone hydrochloride with 2-amino-2-methylpropan-1-ol (2-hydroxy-1,1-dimethylethylamine) in a nucleophilic acyl substitution. This step, typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM), employs coupling agents such as HATU or EDC to activate the carboxylic acid moiety.
Representative Protocol:
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Activation: 4-Piperidone hydrochloride (1 equiv) is treated with EDC (1.2 equiv) and HOBt (1.1 equiv) in DCM at 0°C.
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Amination: 2-Amino-2-methylpropan-1-ol (1.1 equiv) is added dropwise, followed by stirring at 25°C for 12 hours.
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Workup: The crude product is washed with NaHCO₃, dried over MgSO₄, and precipitated with HCl/ether.
Yield: 75–80% with >98% purity (HPLC).
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC Conditions:
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Column: C18, 5 μm, 250 × 4.6 mm.
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Mobile Phase: 70:30 H₂O:MeCN with 0.1% TFA.
Industrial-Scale Optimization Strategies
Solvent Selection
Methanol is preferred for etherification due to its compatibility with TMOF and PTSA. Isopropyl alcohol (IPA) is used for recrystallization, yielding crystalline product with minimal residual solvents.
Catalytic Efficiency
PTSA outperforms H₂SO₄ or HCl in etherification, reducing reaction time from 24 hours to 60 minutes. This aligns with greener chemistry principles by minimizing energy consumption.
Challenges and Mitigation
Byproduct Formation
Over-hydrolysis of the dimethoxy intermediate generates 4-piperidone, which is mitigated by precise temperature control (60–75°C) and KOH stoichiometry.
Salt Hygroscopicity
The hydrochloride salt is hygroscopic, necessitating storage under nitrogen with desiccants. Lyophilization post-synthesis enhances stability.
Applications in Pharmaceutical Synthesis
This compound serves as a precursor to neuromodulators and kinase inhibitors. Its carboxamide group participates in hydrogen bonding, enhancing drug-receptor interactions .
Q & A
Q. What are the recommended synthetic routes for N-(2-Hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide hydrochloride?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine core. Key steps may include:
- Nucleophilic substitution to introduce the hydroxy-dimethylethyl group.
- Carboxamide formation via coupling reactions, using reagents like EDCl/HOBt in solvents such as methanol or THF .
- Purification through crystallization or column chromatography to achieve >95% purity . Reaction conditions (temperature, solvent polarity, and catalyst selection) must be optimized to minimize side products like over-alkylation or incomplete coupling .
Q. What analytical techniques are essential for confirming purity and structural integrity post-synthesis?
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and detection of isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify residual solvents or byproducts .
Q. What safety protocols should be followed during handling and storage?
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Storage : In airtight containers at 2–8°C, away from oxidizers and moisture .
Q. How can solubility challenges in experimental setups be addressed?
- Test solubility in polar aprotic solvents (DMSO, DMF) for biological assays or chloroform/methanol for NMR analysis .
- Adjust pH or use co-solvents (e.g., PEG-400) to enhance aqueous solubility for in vitro studies .
Q. What are common side reactions during synthesis, and how are they mitigated?
- Oxidation of the hydroxy group : Use inert atmospheres (N₂/Ar) and reducing agents like NaBH₄ .
- Racemization : Optimize reaction temperatures and avoid strong bases during coupling steps .
Advanced Research Questions
Q. How can crystallographic software like SHELX resolve structural ambiguities in this compound?
- SHELXL refines X-ray diffraction data to determine bond lengths, angles, and hydrogen-bonding networks. For example, twinned or high-resolution datasets can be processed using SHELXE for phase extension .
- Compare experimental ORTEP diagrams with computational models to validate stereochemistry .
Q. How should contradictions in spectroscopic data during structural elucidation be resolved?
- Cross-reference X-ray crystallography results with NMR/IR data to confirm functional groups .
- Perform DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental values .
Q. What experimental designs are optimal for studying biological activity in vitro?
- Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) to determine IC₅₀ values .
- Control groups : Include vehicle (DMSO) and positive controls (e.g., known receptor antagonists) .
- Binding assays : Radioligand displacement or surface plasmon resonance (SPR) to quantify target affinity .
Q. How can reaction conditions be optimized for high-yield synthesis?
- DoE (Design of Experiments) : Vary solvent polarity (THF vs. acetonitrile), temperature (0°C to reflux), and catalyst loading to identify optimal parameters .
- In-line analytics (ReactIR) monitor reaction progress in real time, enabling rapid adjustments .
Q. What computational methods predict reactivity or biological interactions of this compound?
- Molecular docking (AutoDock Vina) to simulate binding to target proteins, guided by crystallographic data .
- ADMET prediction (SwissADME) to assess pharmacokinetic properties like logP and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
